[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raddeanoside R8 is a triterpene glycoside compound isolated from the plant Anemone raddeana Regel . It belongs to the class of glycosides of aglycones of the oleanene type and is specifically a glycoside of oleanolic acid . The molecular formula of Raddeanoside R8 is C65H106O30, and it has a molecular weight of 1366.676 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raddeanoside R8 is typically isolated from the fresh rhizomes of Anemone raddeana Regel . The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques . The compound can be further purified by recrystallization from suitable solvents.
Industrial Production Methods: Industrial production of Raddeanoside R8 involves large-scale extraction from the plant source, followed by purification using industrial chromatography techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Raddeanoside R8 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down Raddeanoside R8 into its aglycone and sugar components.
Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to modify the glycoside moiety of Raddeanoside R8.
Major Products Formed: The major products formed from these reactions include the aglycone oleanolic acid, oxidized derivatives, and modified glycosides .
Scientific Research Applications
Raddeanoside R8 has a wide range of scientific research applications:
Mechanism of Action
Raddeanoside R8 exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the secretion of proinflammatory cytokines such as Interleukin-1β, Interleukin-6, and tumor necrosis factor-α.
Analgesic Action: Raddeanoside R8 prolongs the latency of the writhing reaction and increases pain thresholds in animal models.
Anticancer Action: The compound induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.
Comparison with Similar Compounds
Raddeanoside R8 is unique among triterpene glycosides due to its specific glycoside structure and biological activities. Similar compounds include:
Raddeanoside R17: Another glycoside isolated from Anemone raddeana with similar anti-inflammatory properties.
Raddeanoside R10: Known for its analgesic and anti-inflammatory effects.
Raddeanoside R16: Exhibits similar biological activities but differs in its glycoside structure.
Raddeanoside R8 stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for scientific research and pharmaceutical development.
Properties
Molecular Formula |
C65H106O30 |
---|---|
Molecular Weight |
1367.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O30/c1-25-36(69)41(74)46(79)54(86-25)92-50-31(22-67)89-53(49(82)45(50)78)85-24-32-40(73)43(76)48(81)56(90-32)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)91-57-51(38(71)29(68)23-84-57)94-58-52(44(77)39(72)30(21-66)88-58)93-55-47(80)42(75)37(70)26(2)87-55/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |
InChI Key |
WZEVPZVUDJNKHG-WJNUHIPTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.